molecular formula C8H8F2O2 B1530968 3-Ethoxy-2,4-difluorophenol CAS No. 1017778-14-1

3-Ethoxy-2,4-difluorophenol

Cat. No.: B1530968
CAS No.: 1017778-14-1
M. Wt: 174.14 g/mol
InChI Key: CCNBSCYSXFZNAU-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule. The structure also suggests that the molecule contains an ethoxy group (C2H5O-) and two fluorine atoms attached to the phenol ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to a reliable chemical database .

Scientific Research Applications

Organic Solar Cells

  • Application : Dithienosilole-Based Small-Molecule Organic Solar Cells with an Efficiency over 8%.
  • Details : This research involves acceptor–donor–acceptor (A-D-A) small molecules using dithienosilole as a central unit and 3-ethyl-rhodanine as end-capping groups, exploring the relationship between molecular structure and photovoltaic performance, which could include derivatives of 3-Ethoxy-2,4-difluorophenol (Wang Ni et al., 2015).

Conducting Polymers

  • Application : Poly(3,4-ethylenedioxythiophene) and Its Derivatives.
  • Details : This research provides an overview of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDT), their synthetic flexibility, and a range of properties useful for electrochemical devices, potentially relevant to this compound derivatives (L. Groenendaal et al., 2000).

Polymer Photodetectors

  • Application : Enhancing Polymer Photodetectors by Molecular Engineering.
  • Details : Modified 3,4-ethylenedioxythiophene is used as a conjugated side chain in polymers, enhancing the detectivities of polymer photodetectors, relevant for derivatives of this compound (Luozheng Zhang et al., 2015).

Nonlinear Optical Properties

  • Application : Synthesis and Characterization of Nonlinear Optical Properties.
  • Details : Study of compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium for potential optical limiting applications, implying a similar scope for this compound derivatives (P. Ruanwas et al., 2010).

Alkylphenol Ethoxylate Surfactants

  • Application : Environmental Fate of Alkylphenol Ethoxylate Surfactants.
  • Details : Investigates the degradation of non-ionic surfactants into lipophilic products with potential environmental impacts, relevant to the environmental safety of this compound-related compounds (M. Hawrelak et al., 1999).

Properties

IUPAC Name

3-ethoxy-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNBSCYSXFZNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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